6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a triazolo-thiadiazine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cyclization: The triazolo-thiadiazine core can undergo cyclization reactions to form more complex ring systems
Scientific Research Applications
6-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(4-CHLOROPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and the triazolo-thiadiazine core. Similar compounds include:
- 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(4-CHLOROPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-CHLOROPHENYL)-3-(2-FURYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C23H17ClFN5OS |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H17ClFN5OS/c24-16-12-10-14(11-13-16)19-20(22(31)26-18-9-5-4-8-17(18)25)32-23-28-27-21(30(23)29-19)15-6-2-1-3-7-15/h1-13,19-20,29H,(H,26,31) |
InChI Key |
GMXJDPYXFKNBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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